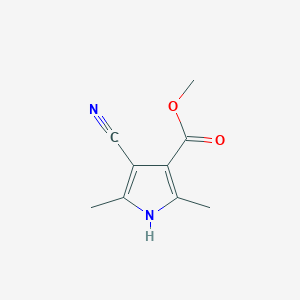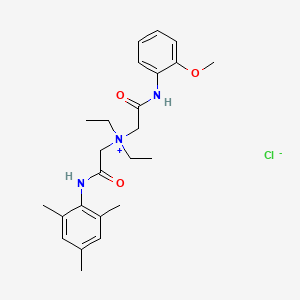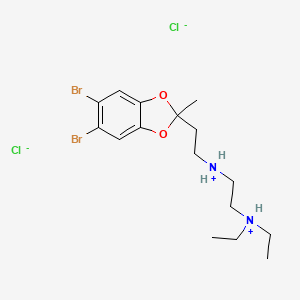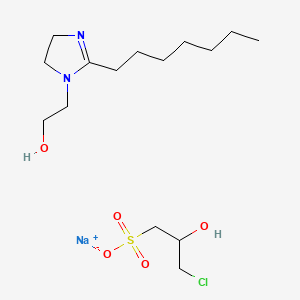
Einecs 271-863-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 271-863-0, also known as Sodium Capryloamphohydroxypropylsulfonate, is a biodegradable, low-foam wetting agent and coupler. It is particularly useful in both high alkali and acid systems due to its high tolerance for inorganic salts and solubility in up to 35% caustic soda. Additionally, it has excellent corrosion inhibition properties, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Capryloamphohydroxypropylsulfonate involves the reaction of caprylic acid with amines and sulfonating agents under controlled conditions. The reaction typically occurs in an aqueous medium, and the temperature is maintained to ensure optimal yield and purity. The product is then purified through various techniques such as distillation and crystallization to obtain the final compound .
Industrial Production Methods
Industrial production of Sodium Capryloamphohydroxypropylsulfonate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. The compound is produced in large reactors, and the final product is often stored in sealed containers to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Sodium Capryloamphohydroxypropylsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines and alcohols.
Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Sodium Capryloamphohydroxypropylsulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a detergent and stabilizing agent.
Medicine: Utilized in pharmaceutical formulations for its wetting and solubilizing properties.
Industry: Applied in industrial cleaners, dishwashing detergents, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Sodium Capryloamphohydroxypropylsulfonate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions. The compound’s amphoteric nature allows it to function effectively in both acidic and alkaline environments, making it versatile for various applications .
Comparison with Similar Compounds
Similar Compounds
Sodium Lauryl Sulfate: Another common surfactant with similar wetting and emulsifying properties.
Cocamidopropyl Betaine: A mild surfactant used in personal care products.
Sodium Dodecylbenzenesulfonate: A strong detergent and emulsifier used in industrial applications.
Uniqueness
Sodium Capryloamphohydroxypropylsulfonate stands out due to its high tolerance for inorganic salts and its ability to function in both high alkali and acid systems. Its excellent corrosion inhibition properties make it particularly valuable in industrial applications where metal protection is crucial .
Properties
CAS No. |
68610-39-9 |
|---|---|
Molecular Formula |
C15H30ClN2NaO5S |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
sodium;3-chloro-2-hydroxypropane-1-sulfonate;2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H24N2O.C3H7ClO4S.Na/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;4-1-3(5)2-9(6,7)8;/h15H,2-11H2,1H3;3,5H,1-2H2,(H,6,7,8);/q;;+1/p-1 |
InChI Key |
AEHONGSAPRMENK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


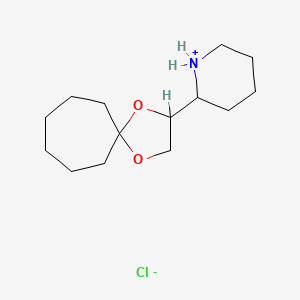

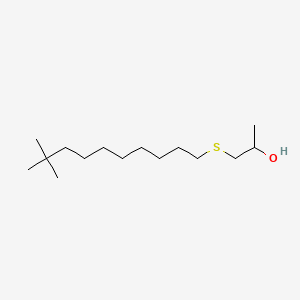
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
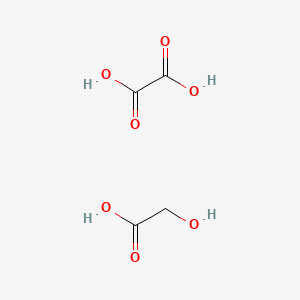
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
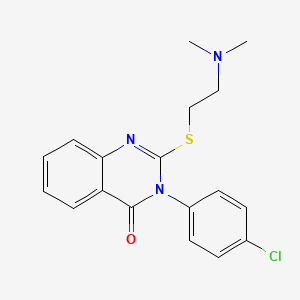
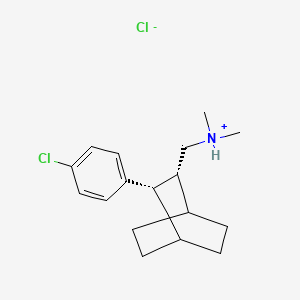
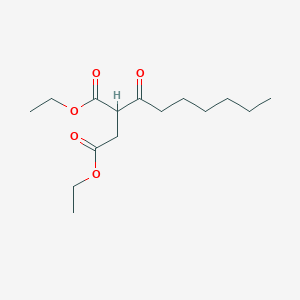
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)
